

Application Notes & Protocols: ZLMT-12

Experimental Design for Preclinical Studies

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Compound of Interest

Compound Name: ZLMT-12

Cat. No.: B12404437

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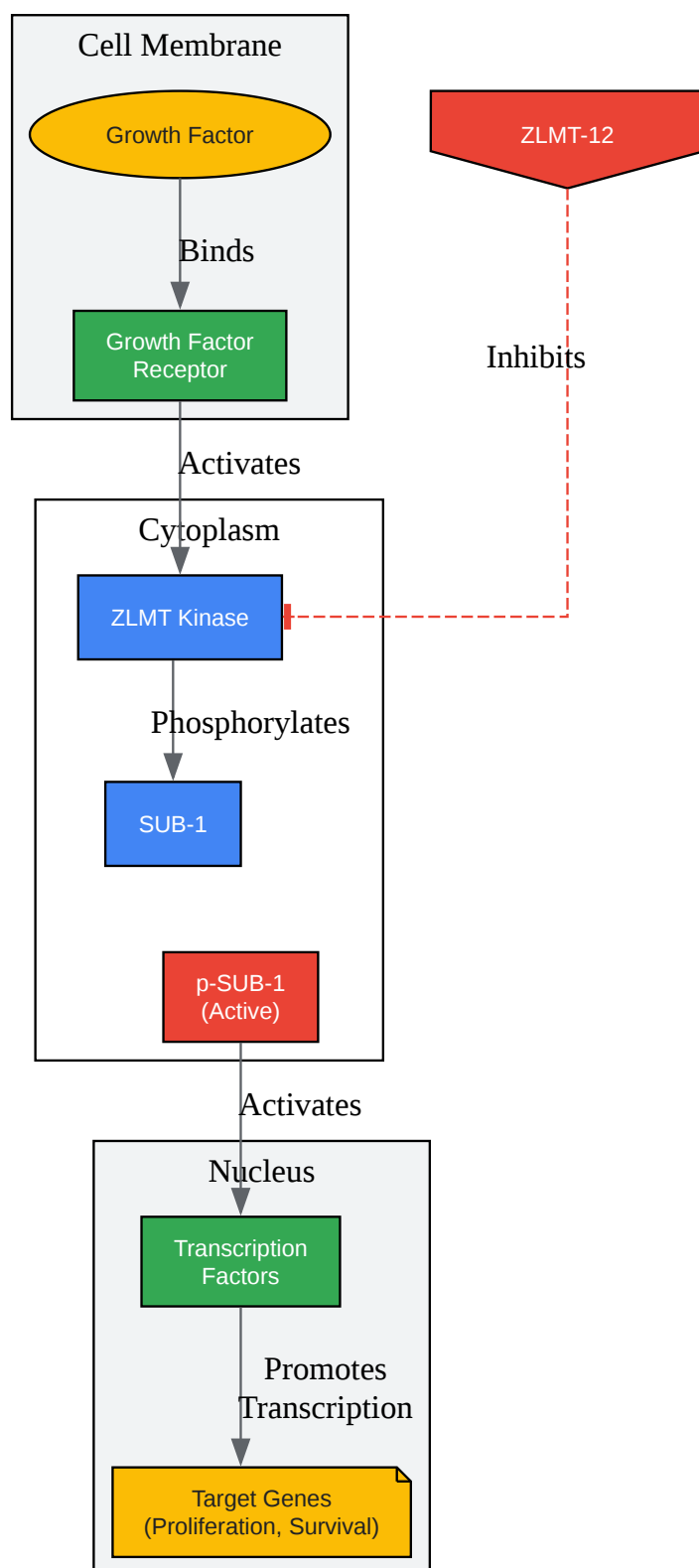
For Researchers, Scientists, and Drug Development Professionals

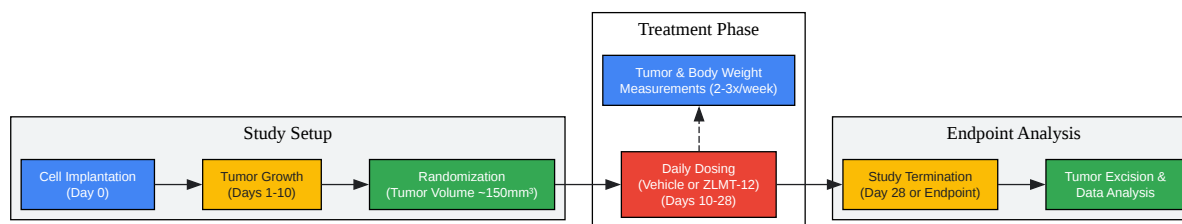
Introduction

ZLMT-12 is a novel, potent, and highly selective small molecule inhibitor of the ZLMT Kinase, a critical component of a newly identified signaling pathway implicated in the proliferation and survival of various cancer cell types. Dysregulation of the ZLMT pathway has been observed in numerous aggressive tumors, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the preclinical evaluation of **ZLMT-12**, focusing on its biochemical activity, cellular effects, and in vivo efficacy.

Mechanism of Action & Signaling Pathway

ZLMT-12 exerts its anti-tumor effects by inhibiting the ZLMT Kinase, a serine/threonine kinase that acts as a central node in a growth factor-activated signaling cascade. Upon activation by upstream signals, ZLMT Kinase phosphorylates and activates the downstream effector protein, SUB-1, which in turn promotes the transcription of genes involved in cell cycle progression and apoptosis resistance.





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